molecular formula C22H20ClN5O2S B2790911 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1040642-99-6

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2790911
CAS No.: 1040642-99-6
M. Wt: 453.95
InChI Key: UNKNGLLQXSLVGA-UHFFFAOYSA-N
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Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorobenzylthio group, and a dimethylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via nucleophilic substitution reactions. This step involves the reaction of the triazolopyridazine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 3,5-dimethylphenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorobenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylthio group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes by binding to their active sites or allosteric sites, thereby disrupting their normal function.

    Modulating Signaling Pathways: Interfering with cellular signaling pathways, which can lead to changes in gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: Compounds with similar triazolopyridazine cores but different substituents.

    Chlorobenzylthio Derivatives: Compounds with the chlorobenzylthio group but different core structures.

    Dimethylphenylacetamide Derivatives: Compounds with the dimethylphenylacetamide moiety but different core structures.

Uniqueness

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with a wide range of applications in scientific research.

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazolopyridazines. Its unique structure incorporates various functional groups that suggest potential pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S. The structural components include:

  • Triazolo-pyridazine core : Imparts specific biological activities.
  • Chlorophenyl group : May influence interactions with biological targets.
  • Dimethylphenylacetamide moiety : Associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, affecting cellular signaling and responses.
  • Gene Expression Alteration : By influencing transcription and translation processes, it may affect protein synthesis and cellular functions.

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridazine class exhibit a range of biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains including Staphylococcus aureus and E. coli.
AnticancerPotential anticancer properties demonstrated in multicellular spheroid models.
Anti-inflammatoryMay possess anti-inflammatory effects through modulation of immune responses.
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and urease, relevant for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated several derivatives of triazoles for their antibacterial properties against Mycobacterium tuberculosis and other pathogens. The compound demonstrated significant inhibitory concentrations (IC50) in the range of 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating strong antimicrobial potential .
  • Anticancer Screening : In a drug library screening for anticancer agents, this compound was identified as a promising candidate due to its efficacy against cancer cell lines in multicellular spheroid models. The results suggested that it could inhibit tumor growth effectively .
  • Enzyme Inhibition Studies : Compounds similar to this one have shown promising results in inhibiting enzymes like AChE, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-9-15(2)11-18(10-14)24-20(29)12-27-22(30)28-19(25-27)7-8-21(26-28)31-13-16-3-5-17(23)6-4-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKNGLLQXSLVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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